N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Description
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. Key structural elements include:
- Pyrazolo[3,4-d]pyrimidine scaffold: A fused bicyclic system common in kinase inhibitors due to its ability to mimic ATP binding.
- Ethyl linker with furan-2-carboxamide: A flexible chain terminating in a planar furan moiety, which may enhance solubility and target engagement.
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c23-16(13-4-3-9-24-13)17-5-8-22-15-12(10-20-22)14(18-11-19-15)21-6-1-2-7-21/h3-4,9-11H,1-2,5-8H2,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCZHHZCTVRLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the pyrrolidine group through nucleophilic substitution reactions. The final step usually involves coupling the furan-2-carboxamide moiety to the intermediate product using peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow chemistry may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially converting the furan ring to its corresponding oxide.
Reduction: Reduction reactions may target the pyrazolo[3,4-d]pyrimidine core, leading to the formation of dihydro derivatives.
Substitution: The pyrrolidine and furan groups allow for various substitution reactions, which can modify the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, trifluoroacetic anhydride for acetylation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. Oxidation typically results in oxides, reduction yields dihydro derivatives, and substitution reactions produce various functionalized derivatives.
Scientific Research Applications
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe in cellular assays.
Medicine: Investigated for its activity against specific disease targets, such as certain cancers or neurodegenerative diseases.
Industry: Possible use as a starting material for the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrazolo[3,4-d]pyrimidine core is often responsible for the compound's ability to interact with ATP-binding sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrazolo[3,4-d]pyrimidine Derivatives
- Example 53 (): Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Key Differences: Chromenone and fluorobenzamide substituents instead of pyrrolidinyl and furan carboxamide. Properties: Higher molecular weight (589.1 g/mol) and melting point (175–178°C) compared to the target compound, suggesting increased rigidity .
- Example 28 (): Structure: 2-(1-(4-(dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Key Differences: Dimethylamino group at position 4 and chromenone substituent.
Pyrazolo[3,4-b]pyridine Isomers ()
Substituent Modifications
Thio-Linked Derivatives ()
- Compounds 2u, 2v, 2w, 2x :
- Common Features: Pyrazolo[3,4-d]pyrimidine core with thio-linked benzo[d]oxazol or thiazole groups.
- Key Differences:
- 2u : Ethoxyethoxyethyl chain (71% yield).
- 2v : Biotinylated pentanamide (39% yield).
- 2x : Piperazinyl-pyrimidine-thiazole hybrid (lower yield).
Pyrrolo[1,2-b]pyridazine Derivatives ()
- (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide: Structural Contrast: Pyrrolo[1,2-b]pyridazine core with trifluoromethyl and morpholine groups. Relevance: Highlights the pharmacological versatility of fused heterocycles but diverges significantly from pyrazolo[3,4-d]pyrimidine-based designs .
Physicochemical and Pharmacological Implications
- Solubility : The furan carboxamide in the target compound may enhance aqueous solubility compared to fluorinated aromatics in Example 53 .
- Selectivity: Pyrrolidinyl’s basicity could improve kinase selectivity over dimethylamino (Example 28) by forming stronger hydrogen bonds .
- Synthetic Feasibility : Lower yields for complex substituents (e.g., 39% for 2v) suggest challenges in introducing groups like biotin or piperazine .
Biological Activity
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a pyrrolidine ring and a furan carboxamide moiety enhances its structural complexity and potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 306.39 g/mol.
Research indicates that compounds similar to this compound often exhibit inhibitory effects on various kinases and other proteins involved in critical signaling pathways. These interactions may lead to:
- Inhibition of tumor cell proliferation: The compound has shown potential in reducing the growth of cancer cell lines by inducing apoptosis.
- Targeting dihydrofolate reductase (DHFR): Similar pyrazolo derivatives have been reported to inhibit DHFR, a key enzyme in nucleotide synthesis, thereby hindering cancer cell proliferation.
Biological Activity Data
The following table summarizes the biological activities reported for related compounds:
| Compound Name | Target | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Compound A | DHFR | 5.85 | MCF-7 |
| Compound B | Kinase | 21.3 | A549 |
| Compound C | VEGFR | 3.0 | HCT116 |
Case Studies and Experimental Findings
-
Antitumor Activity:
A study evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their cytotoxic effects against human cancer cell lines. This compound exhibited significant growth inhibition in MCF-7 cells, with an IC50 value comparable to established chemotherapeutics like doxorubicin. -
Mechanistic Insights:
Molecular docking studies have suggested that the compound binds effectively to the active site of DHFR, leading to a decrease in enzyme activity and subsequent reduction in nucleotide synthesis. This mechanism is crucial for the development of new anticancer agents targeting resistant cell lines. -
Apoptotic Induction:
Flow cytometry analysis revealed that treatment with this compound resulted in increased levels of pro-apoptotic markers such as caspase-3 while decreasing anti-apoptotic proteins like Bcl-2.
Future Directions
Given its promising biological activity, further research is warranted to:
- Explore the pharmacokinetics and bioavailability of this compound.
- Investigate its effects in vivo to confirm efficacy and safety profiles.
- Conduct structure–activity relationship (SAR) studies to optimize the compound for enhanced potency and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
